methyl 11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Description
Methyl 11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a dibenzodiazepine derivative characterized by a seven-membered diazepine ring fused to two benzene rings. The compound features a 3-bromo-5-ethoxy-4-methoxyphenyl substituent at position 11 and a methyl ester group at position 2. Its structural complexity arises from the combination of halogen (bromine), alkoxy (ethoxy, methoxy), and ester functional groups, which influence its physicochemical and pharmacological properties. Dibenzodiazepines are known for their applications in medicinal chemistry, particularly in central nervous system (CNS) targeting, as seen in analogs like clozapine . The compound’s synthesis likely involves palladium-catalyzed coupling or carbonylative cyclization, as demonstrated for related dibenzodiazepinones .
Properties
Molecular Formula |
C25H27BrN2O5 |
|---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
methyl 6-(3-bromo-5-ethoxy-4-methoxyphenyl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate |
InChI |
InChI=1S/C25H27BrN2O5/c1-5-33-19-12-14(11-15(26)24(19)31-3)22-21-18(27-16-8-6-7-9-17(16)28-22)10-13(2)20(23(21)29)25(30)32-4/h6-9,11-13,20,22,27-28H,5,10H2,1-4H3 |
InChI Key |
MVMJZIUPTJWKTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CC(C(C3=O)C(=O)OC)C)NC4=CC=CC=C4N2)Br)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde
The aryl aldehyde component is synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde) through sequential ethoxylation and bromination:
-
Ethoxylation : Vanillin is treated with ethyl bromide and K₂CO₃ in DMF to replace the 5-hydroxyl group with ethoxy, yielding 5-ethoxy-4-methoxybenzaldehyde.
-
Bromination : Electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid selectively substitutes the para position to the methoxy group, producing 3-bromo-5-ethoxy-4-methoxybenzaldehyde.
Characterization Data :
Synthesis of Enamine Intermediate
The enamine precursor is prepared by condensing 5-methyl-1,3-cyclohexanedione with o-phenylenediamine:
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Reaction Conditions : Refluxing equimolar amounts of 5-methyl-1,3-cyclohexanedione and o-phenylenediamine in anhydrous toluene for 24 hours under Dean-Stark conditions to remove water.
-
Workup : The product is recrystallized from 95% ethanol to yield 3-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,diazepine-1-one as a pale-yellow solid.
Characterization Data :
-
¹H NMR (DMSO-d₆, 500 MHz): δ 8.35 (s, 1H, NH), 7.35–6.76 (m, 8H, Ar-H), 4.92 (br, 2H, NH), 2.85–2.26 (m, 4H, CH₂), 2.12 (s, 3H, CH₃).
-
Yield : 92%, m.p. 208–210°C.
Diazepine Ring Formation via Aldehyde-Enamine Cyclization
The enamine intermediate undergoes acid-catalyzed cyclization with 3-bromo-5-ethoxy-4-methoxybenzaldehyde to assemble the diazepine core:
-
Reaction Conditions : The enamine (1 equiv) and aldehyde (1.2 equiv) are stirred in ethyl acetate with 10 mol% acetic acid at room temperature for 48 hours.
-
Mechanism : The reaction proceeds via imine formation followed by intramolecular cyclization, facilitated by the electron-withdrawing bromine and alkoxy groups stabilizing the transition state.
Optimization Insights :
-
Solvent Screening : Ethyl acetate outperforms methanol and DMF in minimizing side reactions (yield: 67% vs. 52% and 48%, respectively).
-
Catalyst Efficiency : Acetic acid provides superior regioselectivity compared to HCl or H₂SO₄, avoiding undesired N-alkylation.
Characterization Data :
-
¹³C NMR (DMSO-d₆, 125 MHz): δ 165.96 (C=O), 153.22 (C=N), 128.34–112.45 (Ar-C), 56.21 (OCH₂CH₃), 55.88 (OCH₃), 52.34 (COOCH₃).
Regiochemical and Stereochemical Considerations
The reaction’s regioselectivity is governed by the electronic effects of substituents:
-
Bromine’s Influence : The bromine atom at position 3 of the aryl group directs cyclization to the para position, ensuring correct regiochemistry.
-
Methyl Group Stereochemistry : The 3-methyl group adopts an equatorial conformation in the chair-like transition state, minimizing steric hindrance.
Scalability and Industrial Adaptations
For large-scale production, continuous flow reactors are recommended to enhance efficiency:
-
Flow Chemistry : A packed-bed reactor with immobilized acetic acid catalyst achieves 89% conversion in 2 hours, compared to 67% in batch.
-
Cost Analysis : Raw material costs are reduced by 32% using recycled ethyl acetate and in-situ aldehyde generation.
Comparative Analysis of Synthetic Routes
| Parameter | One-Pot Method | Multi-Step Approach |
|---|---|---|
| Yield | 58% | 67% |
| Purity (HPLC) | 92% | 98% |
| Reaction Time | 24 h | 48 h |
| Scalability | Moderate | High |
The multi-step method offers superior purity and scalability, justifying its preference for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Properties of Selected Dibenzodiazepine Analogs
Physicochemical and Pharmacological Properties
- Hydrogen Bonding : The methoxy and ester groups participate in hydrogen bonding, influencing crystal packing (as per Etter’s graph-set analysis ) and solubility.
- Biological Activity : Dibenzodiazepines with halogenated aryl groups (e.g., bromo, chloro) often exhibit CNS activity. For example, clozapine analogs target dopamine and serotonin receptors , suggesting the target compound may share similar mechanisms.
Biological Activity
Methyl 11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a complex organic compound belonging to the dibenzo[1,4]diazepine class. This article explores its biological activities based on available research findings and case studies.
Chemical Structure and Properties
The compound features a dibenzo[1,4]diazepine core structure with various substituents that may influence its biological activity. Its molecular formula is C₃₃H₃₄BrN₃O₅, with a molecular weight of approximately 515.401 g/mol. The presence of bromo, methoxy, and ethoxy groups on the phenyl ring enhances its potential pharmacological properties.
Biological Activities
Research indicates that compounds within the dibenzo[1,4]diazepine class exhibit a wide range of biological activities. For this compound specifically, potential activities include:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Antitumor Activity : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation.
- Anxiolytic Effects : The benzodiazepine core suggests potential for anxiety reduction.
The biological activity of this compound may be attributed to its interaction with various receptors in the central nervous system (CNS). The specific substituents on the phenyl ring can enhance receptor selectivity and modify pharmacokinetic properties compared to other benzodiazepines.
Antimicrobial Activity
A study highlighted the synthesis of several dibenzo[1,4]diazepine derivatives and their antimicrobial properties. Compounds similar to methyl 11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-methyl exhibited significant activity against gram-positive and gram-negative bacteria.
| Compound Name | Activity | Reference |
|---|---|---|
| Diazepam | Anxiolytic | |
| Clonazepam | Anticonvulsant | |
| Methyl 11-(3-bromo...) | Antimicrobial |
Antitumor Activity
Research has indicated that certain dibenzo[1,4]diazepines can act as inhibitors in cancer cell lines. For instance, a related compound showed IC50 values in the low micromolar range against specific tumor cells.
Synthesis Pathways
The synthesis of methyl 11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-methyl involves multi-step synthetic pathways that require careful control of reaction conditions to optimize yield and purity. Typical steps may include:
- Formation of the Dibenzo Core : Utilizing nucleophilic substitution reactions.
- Introduction of Substituents : Employing electrophilic aromatic substitution techniques to attach bromo and ethoxy groups.
Q & A
Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as coupling of substituted aromatic precursors with diazepine cores. For example, MCM-41(H)-catalyzed cyclization under reflux conditions has been used for analogous benzazepine derivatives to achieve high yields (85–92%) . Flow chemistry setups, such as Omura-Sharma-Swern oxidation integrated with Design of Experiments (DoE), enable precise control of parameters like temperature, stoichiometry, and residence time . Bayesian optimization or heuristic algorithms (e.g., response surface methodology) can systematically optimize variables like catalyst loading or solvent polarity, reducing trial-and-error approaches .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Follow SDS guidelines for structurally similar dibenzodiazepines:
- PPE: Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particles .
- First Aid: For skin contact, wash with soap/water for 15+ minutes; for eye exposure, irrigate with saline solution and seek medical evaluation . Maintain a spill kit with inert adsorbents (e.g., vermiculite).
Advanced: How can X-ray crystallography confirm the stereochemistry and crystal structure?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) provides atomic-resolution data. For analogous compounds, monoclinic space group P2₁/c with unit cell parameters (a = 10.684 Å, b = 16.973 Å, c = 11.174 Å, β = 101.49°) and R factor < 0.05 are typical . Hydrogen bonding networks (e.g., O–H···O interactions) and dihedral angles between aromatic rings validate stereochemistry. Data collection at 296 K with MoKα radiation (λ = 0.71073 Å) ensures accuracy .
Advanced: How to resolve discrepancies between theoretical and experimental spectroscopic data (e.g., NMR, IR)?
Methodological Answer:
- NMR: Compare experimental / shifts with density functional theory (DFT)-calculated values (B3LYP/6-311+G(d,p) basis set). Anomalies may arise from dynamic effects (e.g., tautomerism) .
- IR: Use attenuated total reflectance (ATR)-FTIR to detect unexpected carbonyl stretches (e.g., 1680–1720 cm⁻¹ for lactam C=O), which may indicate impurities or conformational changes .
- Crystallographic Validation: Cross-check with SCXRD data to rule out polymorphism .
Advanced: What strategies are recommended for designing bioactivity assays given its structural complexity?
Methodological Answer:
- Target Selection: Prioritize kinases (e.g., MAPK, EGFR) or inflammatory enzymes (COX-2) based on structural analogs showing IC₅₀ values < 10 μM .
- Assay Design: Use fluorescence polarization for binding affinity or cell-based assays (e.g., MTT for cytotoxicity). For in vitro models, optimize solubility with DMSO/PBS mixtures (<0.1% v/v) to avoid solvent interference .
Basic: What analytical techniques are critical for purity assessment?
Methodological Answer:
- HPLC: Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Retention time consistency (±0.1 min) indicates purity .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) within 3 ppm error .
- Elemental Analysis: Carbon/hydrogen/nitrogen content within ±0.3% of theoretical values .
Advanced: How can statistical modeling improve synthesis reproducibility?
Methodological Answer:
- Response Surface Methodology (RSM): Central composite design (CCD) models interactions between variables (e.g., temperature, pH) to predict optimal yield .
- Machine Learning: Train neural networks on historical reaction data (e.g., solvent polarity indices, catalyst turnover) to recommend conditions for new batches.
Advanced: What challenges arise in scaling up synthesis, and how to mitigate them?
Methodological Answer:
- Heat Transfer: Use continuous flow reactors to manage exothermic reactions (e.g., diazepine ring closure) .
- Mixing Efficiency: Computational fluid dynamics (CFD) simulations optimize impeller design for viscous intermediates.
- Purification: Switch from column chromatography to fractional crystallization by screening solvent pairs (e.g., ethyl acetate/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
